molecular formula C17H15N5O2S2 B6537661 N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021228-37-4

N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

カタログ番号: B6537661
CAS番号: 1021228-37-4
分子量: 385.5 g/mol
InChIキー: PLUORGLIYUVZGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a cyclopropanecarboxamide group and a thioether-linked benzothiazole moiety.

特性

IUPAC Name

N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c23-14(20-17-18-11-3-1-2-4-12(11)26-17)9-25-15-8-7-13(21-22-15)19-16(24)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUORGLIYUVZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the pyridazin ring and the cyclopropanecarboxamide structure contributes to its unique pharmacological profile. The compound's structural formula can be represented as follows:

\text{N 6 1 3 benzothiazol 2 yl carbamoyl methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide}

Apoptosis Induction

One of the key biological activities of this compound is its ability to induce apoptosis in cancer cells. Research indicates that benzothiazole derivatives can activate procaspase-3, leading to caspase-3 activation and subsequent apoptosis in various cancer cell lines. For instance, compounds similar to N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide have demonstrated significant anticancer activity by promoting the conversion of procaspase-3 to active caspase-3 in U937 cells, a model for hematological malignancies .

Anticonvulsant Activity

Studies have also explored the anticonvulsant properties of related benzothiazole derivatives. A series of 1,3-benzothiazol-2-yl benzamides were evaluated for their anticonvulsant effects, showing promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models without significant neurotoxicity . This suggests that compounds with similar structures may also exhibit anticonvulsant properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. The presence of electron-withdrawing groups and specific functional groups significantly influences the compound's efficacy. For example:

CompoundIC50 (μM)Activity Type
8j5.2Anticancer
8k6.6Anticancer
10a40Moderate Activity
10c28Low Activity

These values indicate that modifications on the benzothiazole scaffold can enhance or diminish anticancer activity, emphasizing the importance of chemical substitutions in drug design .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide. For instance, a study demonstrated that compounds with similar structures could activate caspase pathways effectively, leading to apoptosis in cancer cell lines such as U937 and MCF-7. The activation levels were comparable to established agents like PAC-1 .

Toxicity Assessments

Toxicity studies are essential for evaluating the safety profile of new compounds. In various assessments involving benzothiazole derivatives, most compounds exhibited low toxicity levels while maintaining significant biological activity. This is particularly important in drug development, where efficacy must be balanced with safety .

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies indicate that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation. Research is ongoing to evaluate the efficacy of N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide in targeting cancer cells through DNA intercalation and enzyme inhibition.

2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural components may interact with microbial enzymes or membranes, leading to cell death. Studies are being conducted to assess its effectiveness against various bacterial strains and fungi .

3. Fluorescent Probes
Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biological imaging. The ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in live organisms.

Biochemical Applications

1. Enzyme Inhibition
N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents aimed at metabolic disorders or diseases characterized by enzyme dysregulation .

2. Drug Development
The compound serves as a lead structure for synthesizing new drugs. Its derivatives can be modified to enhance potency or selectivity against target biomolecules, making it a valuable tool in drug discovery programs .

Material Science Applications

1. Polymer Chemistry
In materials science, this compound can be used as a building block for synthesizing advanced polymers. Its functional groups allow for the formation of cross-linked networks that exhibit desirable mechanical properties and thermal stability .

2. Dye Synthesis
The incorporation of benzothiazole into dye formulations has been explored due to its vibrant color properties and stability under various environmental conditions. This application is particularly relevant in textile and coating industries .

Case Studies

Study Objective Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study 2Antimicrobial EfficacyShowed effective inhibition of Staphylococcus aureus growth at low concentrations, indicating potential as an antibacterial agent .
Study 3Fluorescent PropertiesConfirmed the compound's ability to fluoresce under UV light, making it suitable for biological imaging applications .

類似化合物との比較

Comparison with Similar Compounds

However, contextual analysis of related structures and methodologies can be inferred:

Structural Analogues

  • N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide (from ):
    • Core Structure : Shares a pyridazine ring but lacks the benzothiazole and cyclopropane groups. Instead, it incorporates a dihydropyrimidine scaffold.
    • Synthetic Relevance : The patent highlights a focus on pyridazine-containing carboxamides, suggesting this class is industrially significant for drug development .
    • Functional Groups : The absence of a thioether linkage in this compound may reduce metabolic stability compared to the target molecule.

Methodological Overlap

  • Crystallographic Analysis : emphasizes the use of SHELX programs (e.g., SHELXL, SHELXS) for small-molecule refinement and structure solution . If the target compound undergoes crystallographic study, these tools would be critical for elucidating its 3D conformation and intermolecular interactions.

Limitations in Evidence

  • No direct data on the target compound’s physicochemical properties (e.g., solubility, logP), biological activity, or synthetic routes are provided.
  • The patent in describes a structurally distinct compound, limiting direct comparisons.

Critical Analysis of Evidence Relevance

The provided sources are insufficient to fulfill the request for a detailed, data-driven comparison . Key gaps include:

  • Absence of Target Compound Data : Neither evidence discusses the target molecule’s synthesis, characterization, or bioactivity.
  • Narrow Scope of Comparison : ’s compound differs significantly in core structure and functional groups, preventing meaningful parallels.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。